Ternatin
Overview
Description
Ternatin is a compound that has been identified in various natural sources and has been the subject of multiple studies due to its diverse biological activities. It is known as a tetramethoxyflavone isolated from Egletes viscosa Less. and has been studied for its gastroprotective and antidiarrhoeal properties . Additionally, ternatin is a name given to a series of anthocyanins isolated from Clitoria ternatea flowers, which have unique structural features . Ternatin also refers to a highly methylated cyclic heptapeptide isolated from the mushroom Coriolus versicolor, which has shown inhibitory effects on fat accumulation in adipocytes . Furthermore, ternatin has been evaluated for its anti-inflammatory properties and its potential to suppress hyperglycemia and hepatic fatty acid synthesis in diabetic mice .
Synthesis Analysis
The synthesis of ternatin, particularly the cyclic peptide variant from Coriolus versicolor, has been explored through solid-phase peptide synthesis. The structural elucidation was achieved by comparing the spectroscopic data of the natural product with synthetic stereoisomers . The importance of the backbone conformation of (-)-ternatin in its biological activity has also been studied, revealing that the beta-turn structure is crucial for its potent fat-accumulation inhibitory effect .
Molecular Structure Analysis
Ternatin's molecular structure varies depending on the source and type of ternatin being referred to. For the tetramethoxyflavone variant, the structure is characterized by multiple methoxy groups attached to a flavone backbone . In the case of anthocyanins from Clitoria ternatea, ternatins are characterized by delphinidin with various glucose and p-coumaric acid side chains . The cyclic peptide variant of ternatin has a complex structure with multiple N-methylated amino acids forming a cyclic heptapeptide .
Chemical Reactions Analysis
The chemical reactivity of ternatin has been explored in the context of its biological activities. For instance, the antiperoxidative property of ternatin against lipid peroxidation has been demonstrated using various test models, suggesting its potential for controlling lipid peroxide-mediated pathologies . The interaction of ternatin with the translation elongation factor-1A ternary complex has also been studied, showing that ternatin and its synthetic variants can target this complex, affecting protein synthesis in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of ternatin contribute to its biological activities. Its solubility, stability, and ability to interact with biological membranes and proteins are essential for its gastroprotective, antidiarrhoeal, anti-inflammatory, and antiperoxidative effects . The intramolecular stacking observed in the anthocyanin ternatins affects their solubility and stability in solution . The cyclic peptide variant's conformational features, such as the beta-turn structure, are critical for its bioactivity, particularly its fat-accumulation inhibitory activity .
Scientific Research Applications
Anti-Diabetic and Anti-Obesity Properties
Ternatin, a cyclic peptide from Coriolus versicolor, exhibits notable effects on obesity and diabetes. Studies have shown its potential in reducing hyperglycemia and suppressing hepatic fatty acid synthesis, particularly in diabetic mice models. This indicates ternatin's capacity to influence metabolic pathways related to diabetes and obesity (Kobayashi et al., 2012). Additionally, ternatin and its derivatives have been studied for their inhibitory effect on fat accumulation in adipocytes, suggesting a role in managing obesity (Ito et al., 2009).
Anti-Inflammatory and Immunomodulatory Effects
Ternatin demonstrates significant anti-inflammatory properties. It has been shown to inhibit neutrophil migration and modulate macrophage function, suggesting a potential role in treating inflammatory conditions (Rao et al., 2003). Furthermore, studies have indicated its efficacy in reducing anaphylactic reactions and managing inflammatory responses in asthma and other allergic conditions (Souza et al., 1992).
Hepatoprotective Effects
Research has identified ternatin's protective effects against liver injury. Studies involving models of chemically induced liver damage have shown that ternatin can significantly inhibit harmful enzymatic activity and histological changes in the liver, suggesting its potential as a hepatoprotective agent (Rao et al., 1994).
Antithrombotic and Antioxidant Activities
Ternatin exhibits notable antithrombotic activity, as demonstrated in studies involving mouse models of induced thrombosis. Its ability to inhibit platelet aggregation and prevent thrombotic complications underlines its potential therapeutic application in cardiovascular diseases (Souza et al., 1994). Moreover, its antioxidant properties, particularly in inhibiting lipid peroxidation, suggest a role in managing oxidative stress-related disorders (Souza et al., 1997).
Gastrointestinal and Antidiarrheal Properties
Ternatin has been investigated for its gastroprotective and antidiarrheal properties, showing effectiveness in reducing gastric lesions and inhibiting intestinal motility and fluid accumulation. This points to its potential application in treating gastrointestinal disorders (Rao et al., 1997).
Molecular and Synthetic Studies
Various studies have focused on the molecular structure, synthesis, and evaluation of ternatin and its derivatives. These investigations are crucial for understanding its mechanism of action and for the development of molecular probes and therapeutic applications (Kawazoe et al., 2014).
Future Directions
properties
IUPAC Name |
15-butan-2-yl-18-(1-hydroxy-2-methylpropyl)-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVAIFXJWEOMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ternatin heptapeptide | |
CAS RN |
148619-41-4 | |
Record name | Ternatin heptapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148619414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ternatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.